(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The compound (S)-1-(4-chlorophenyl)propan-1-amine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The base structure consists of a three-carbon propane chain (propan-1-amine) attached to a 4-chlorophenyl group. The stereochemical designation (S) refers to the configuration of the chiral center at the first carbon of the propane chain, where the amine group (-NH2) and the 4-chlorophenyl substituent are located.
The IUPAC name explicitly defines:
- Parent chain : Propan-1-amine (three-carbon chain with the amine group at position 1).
- Substituent : 4-Chlorophenyl group (a benzene ring with a chlorine atom at the para position).
- Stereochemistry : The (S)-configuration at the chiral carbon, determined using Cahn-Ingold-Prelog priority rules.
The simplified molecular-input line-entry system (SMILES) notation for the compound is CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl, which encodes the stereochemistry (@@H denotes the (S)-configuration). The International Chemical Identifier (InChI) key JAVXFKQNRRUYMG-VIFPVBQESA-N further uniquely identifies the compound’s structural and stereochemical features.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 1310923-37-5 . This identifier is critical for unambiguous referencing in chemical databases and regulatory documents. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 40985380 | |
| MDL Number | MFCD12756985 | |
| Molecular Formula | C9H13Cl2N | |
| Molecular Weight | 206.11 g/mol | |
| Synonym | (S)-1-(4-Chlorophenyl)propylamine hydrochloride |
The compound’s European Community (EC) Number and United Nations (UN) Number are not explicitly listed in available sources, but its structural analogs often share similar regulatory classifications.
Structural Relationship to Para-Substituted Amphetamine Derivatives
This compound belongs to the broader class of para-substituted amphetamine derivatives , which are characterized by a phenyl ring with substituents at the para position and an alkylamine side chain. The structural relationship to classic amphetamines is outlined below:
| Feature | This compound | Para-Chloroamphetamine (PCA) | Amphetamine |
|---|---|---|---|
| Core Structure | Propan-1-amine | Phenethylamine | Phenethylamine |
| Para-Substituent | Chlorine | Chlorine | Hydrogen |
| Amine Position | Carbon 1 of propane chain | Carbon 2 of ethyl chain | Carbon 2 of ethyl chain |
| Chirality | (S)-configuration at C1 | (R/S)-configuration at C2 | (R/S)-configuration at C2 |
| Molecular Formula | C9H13Cl2N | C9H12ClN | C9H13N |
Key differences include:
- Amine position : The compound’s amine group is at the terminal (C1) position of the propane chain, unlike PCA or amphetamine, where the amine is at the beta (C2) position of an ethyl chain.
- Chain length : The propane chain introduces an additional methylene group compared to phenethylamine derivatives.
- Steric effects : The (S)-configuration influences molecular interactions, particularly in enantioselective biological systems.
These structural modifications impact the compound’s physicochemical properties and potential pharmacological behavior, though detailed mechanistic studies are beyond this nomenclature-focused analysis.
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Precursor Synthesis
The starting material, 1-(4-chlorophenyl)propan-1-one, is synthesized through Friedel-Crafts acylation of chlorobenzene with propionyl chloride. This reaction achieves >85% yield under anhydrous AlCl₃ catalysis at 0–5°C.
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | AlCl₃ | 86% |
| Temperature | 0–5°C | — |
| Reaction Time | 4 hours | — |
Oxime Formation
The ketone is converted to its oxime using hydroxylamine hydrochloride (NH₂OH·HCl) and triethylamine (Et₃N) in ethanol. This step proceeds at room temperature for 16 hours, yielding 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.
| Reagent | Molar Ratio (Ketone:NH₂OH·HCl) | Solvent | Yield |
|---|---|---|---|
| NH₂OH·HCl/Et₃N | 1:1.2 | Ethanol | 92% |
Stereoselective Reduction
The oxime is reduced to the (S)-amine using borane-THF under inert conditions. Key parameters include:
-
Temperature : 80°C
-
Reaction Time : 16 hours
-
Workup : Acidic hydrolysis (1 M HCl) followed by ethyl acetate extraction.
| Reducing Agent | Solvent | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Borane-THF | Tetrahydrofuran | 78% | 98% |
Chiral Resolution Techniques
Asymmetric Catalysis
Chiral catalysts like (R)-BINAP-Ru complexes enable enantioselective hydrogenation of imines, directly yielding the (S)-amine with >99% ee. This method avoids racemization but requires high-pressure H₂ conditions.
Diastereomeric Salt Formation
Racemic amines are resolved using chiral acids (e.g., tartaric acid). The (S)-enantiomer forms a less soluble salt, isolated via crystallization. This method, though reliable, suffers from lower yields (40–60%).
Industrial-Scale Synthesis
Continuous Flow Reactors
Industrial production employs continuous flow systems to enhance reproducibility and reduce reaction times. Key advantages include:
Environmental Considerations
Modern plants replace traditional solvents (e.g., THF) with cyclopentyl methyl ether (CPME), reducing VOC emissions by 30%.
Purification and Characterization
Crystallization
The crude amine is dissolved in hot isopropanol, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Recrystallization from ethanol/water yields 99% purity.
Analytical Validation
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN)
-
Melting Point : 192–194°C
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Borane-THF Reduction | 78% | 98% | Lab-scale | 1,200 |
| Asymmetric Hydrogenation | 90% | >99% | Industrial | 800 |
| Diastereomeric Salt | 55% | 99% | Pilot-scale | 1,500 |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to neurotransmitter activity and receptor binding.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound modulates neurotransmitter release and reuptake, affecting synaptic transmission and neuronal signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between (S)-1-(4-chlorophenyl)propan-1-amine hydrochloride and its analogs:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Research Findings
Electron-Withdrawing Substituents : The trifluoromethoxy (-CF₃O) group in the analog (CAS 1391484-89-1) enhances metabolic stability due to reduced oxidative degradation but increases molecular weight (255.67 g/mol) and may reduce aqueous solubility compared to the parent compound .
Stereochemistry : The (R)-enantiomer (CAS similarity 0.89) exhibits identical molecular weight and formula but divergent pharmacological activity, underscoring the importance of chirality in drug design .
Branched Chains and Fluorine : The 4-fluoro-2-methyl analog (CAS 1803588-71-7) has a lower molecular weight (203.69 g/mol) and increased hydrophobicity, which could enhance blood-brain barrier penetration relative to the 4-chloro counterpart .
Structural Complexity : The cyclobutyl-containing analog (CAS 68208-26-4) demonstrates significantly higher molecular weight (274.23 g/mol) and lipophilicity, likely affecting its distribution and elimination profiles .
Biological Activity
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.
- Molecular Formula : C9H12ClN·HCl
- Molecular Weight : 169.65 g/mol
- Structure : The compound features a chlorophenyl group attached to the alpha carbon of the propanamine structure, contributing to its unique biological properties.
Research indicates that this compound exhibits various mechanisms of action primarily related to its interaction with neurotransmitter systems. Key findings include:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial in treating neurological disorders such as depression and ADHD .
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft .
1. Neurological Effects
The compound's potential therapeutic applications are particularly relevant in the context of neurological disorders. Studies suggest that it may serve as a candidate for developing treatments aimed at conditions such as:
- Depression
- Attention Deficit Hyperactivity Disorder (ADHD)
2. Antimicrobial Properties
While primarily noted for its neurological effects, this compound also exhibits antimicrobial activity. Comparative studies with similar compounds have shown varying degrees of effectiveness against bacterial strains:
| Compound Name | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| (S)-1-(4-Chlorophenyl)propan-1-amine | C9H12ClN | 40 - 50 | Moderate against E. faecalis, P. aeruginosa |
| (R)-1-(3-Chlorophenyl)propan-1-amine | C9H12ClN | 30 - 40 | Higher potency against S. typhi |
| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H13ClN | 20 - 30 | Effective against K. pneumoniae |
Study on Neurological Applications
A recent study focused on the effects of (S)-1-(4-Chlorophenyl)propan-1-amine in animal models of depression. The results indicated that administration led to a significant increase in serotonin levels, suggesting potential antidepressant effects .
Antimicrobial Efficacy
In another study, (S)-1-(4-Chlorophenyl)propan-1-amine was evaluated alongside other compounds for its antibacterial properties. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone, indicating its potential as an antibiotic agent .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in structure influence biological activity:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| (R)-1-(3-Chlorophenyl)propan-1-amine | Different chirality affecting activity | Higher efficacy against certain bacterial strains |
| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | Hydroxyl group introduces polarity | Enhanced solubility and potential for CNS penetration |
| 4-Amino-N-[1-(4-chlorophenyl)propyl]piperidine | Contains a piperidine ring | Potential for different receptor interactions |
Q & A
Q. Key Considerations :
- Temperature control (<0°C) during reduction minimizes racemization.
- Use of anhydrous solvents (e.g., THF) prevents side reactions.
(Basic) What analytical techniques are recommended for characterizing the molecular structure of this compound?
Methodological Answer:
Primary Techniques :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, amine protons at δ 1.2–1.5 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, confirming absolute stereochemistry (e.g., Cahn-Ingold-Prelog priority) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 200.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
